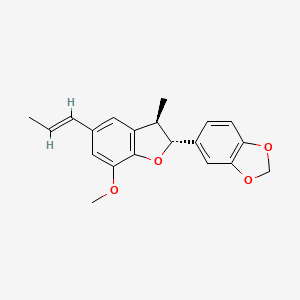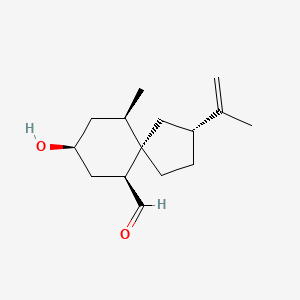
Lubimin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lubimin is a sesquiterpenoid phytoalexin, a type of secondary metabolite produced by plants in response to pathogen attack. It is primarily found in solanaceous plants such as potatoes and Datura stramonium. This compound plays a crucial role in plant defense mechanisms by exhibiting antimicrobial properties that inhibit the growth of pathogenic microbes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lubimin can be synthesized through the biosynthetic pathway involving the precursor solavetivone. The process includes the conversion of solavetivone to this compound via intermediate compounds such as oxythis compound . The reaction conditions often involve the use of elicitors like arachidonic acid, cellulase, and copper sulfate to induce the formation of this compound in plant tissues .
Industrial Production Methods: the elicitation method using specific chemicals and fungal preparations can be scaled up for larger production if needed .
Analyse Chemischer Reaktionen
Types of Reactions: Lubimin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxythis compound and reduced to form 15-dihydrothis compound .
Common Reagents and Conditions:
Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products:
Oxythis compound: Formed through oxidation.
15-Dihydrothis compound: Formed through reduction.
3-Hydroxythis compound: Another derivative formed through specific enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Lubimin has several scientific research applications due to its antimicrobial properties:
Chemistry: Studied for its unique sesquiterpenoid structure and potential synthetic applications.
Biology: Investigated for its role in plant defense mechanisms and interactions with pathogens.
Industry: Could be explored for use in agricultural biotechnology to enhance crop resistance to diseases
Wirkmechanismus
Lubimin exerts its effects by accumulating at infection sites and inhibiting the growth of pathogenic microbes. It disrupts the cell membranes of pathogens, leading to their death. The molecular targets and pathways involved include the inhibition of fungal and bacterial enzymes essential for their survival .
Vergleich Mit ähnlichen Verbindungen
Rishitin: Another sesquiterpenoid phytoalexin found in solanaceous plants.
Solavetivone: A precursor in the biosynthetic pathway of lubimin.
Oxythis compound: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its specific role in the defense mechanisms of solanaceous plants and its ability to be converted into various derivatives with distinct antimicrobial properties .
Eigenschaften
CAS-Nummer |
35951-50-9 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |
InChI-Schlüssel |
CEVNHRPKRNTGKO-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
Isomerische SMILES |
C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |
Kanonische SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lubimin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)
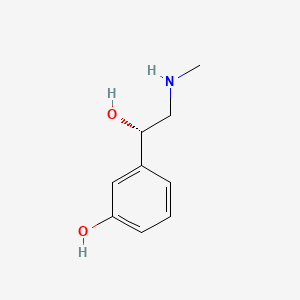
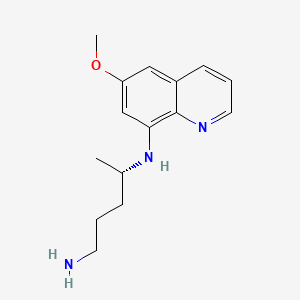
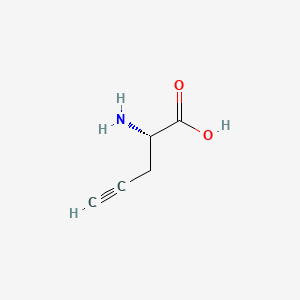

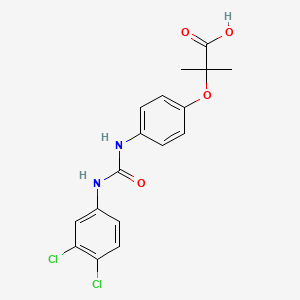
![1-(3-(3,4-dichlorophenyl)bicyclo[2.2.2]octan-2-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1675277.png)
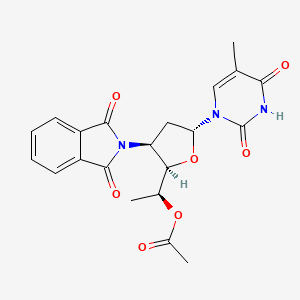
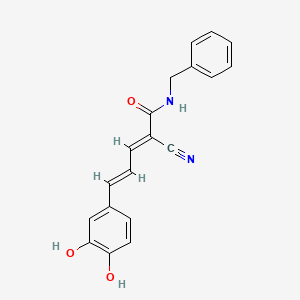
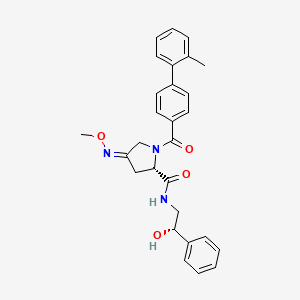
![[(1R,2S,6R,10S,11R,12S,13S,15R)-12-(Acetyloxymethyl)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B1675283.png)
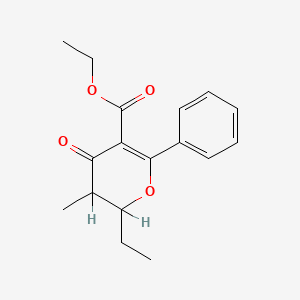
![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/new.no-structure.jpg)
